Arabinofuranosyluracil (Ara-U) as a Cytidine Deaminase (CDA) Substrate: Kinetic Differentiation from Cytarabine
Arabinofuranosyluracil (Ara-U) is the direct deamination product of cytarabine (Ara-C) catalyzed by cytidine deaminase (CDA). While Ara-C is the primary substrate, Ara-U itself is not further deaminated, representing a terminal metabolic product. This defines a critical functional difference: Ara-U serves as an endpoint for monitoring CDA activity and Ara-C inactivation, whereas Ara-C represents the active, convertible precursor. The kinetic parameters of human and canine CDA with respect to Ara-C and related analogs establish Ara-U as the specific, quantifiable output of the CDA reaction [1].
| Evidence Dimension | Enzymatic conversion identity and metabolic endpoint status |
|---|---|
| Target Compound Data | Product of CDA-mediated deamination of Ara-C; not further deaminated |
| Comparator Or Baseline | Cytarabine (Ara-C): substrate for CDA, converted to Ara-U; 2′-Deoxycytidine analogs (e.g., gemcitabine/dFdC, CNDAC): variable CDA substrate reactivity with differing kinetic efficiencies |
| Quantified Difference | Ara-U is the metabolic endpoint, whereas Ara-C and other cytidine analogs are active precursors; this establishes Ara-U as a terminal marker of CDA activity. |
| Conditions | Human and canine cytidine deaminase; in vitro enzyme kinetics. |
Why This Matters
This terminal metabolite status makes Ara-U the essential, non-substitutable analytical reference standard for quantifying CDA activity and Ara-C inactivation in pharmacokinetic studies, clinical monitoring, and drug metabolism research.
- [1] Fanucchi, M. P., Watanabe, K. A., Fox, J. J., & Chou, T. C. (1986). Kinetics and substrate specificity of human and canine cytidine deaminase. Biochemical Pharmacology, 35(7), 1199-1201. DOI: 10.1016/0006-2952(86)90160-7. View Source
